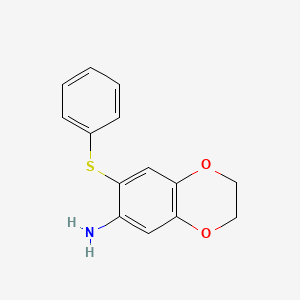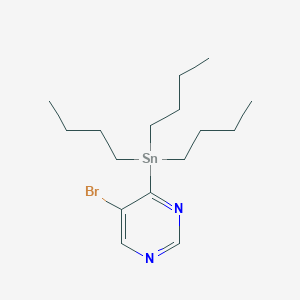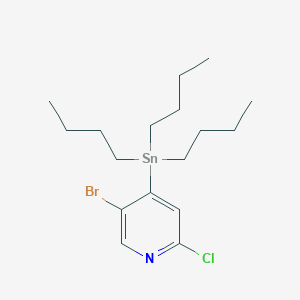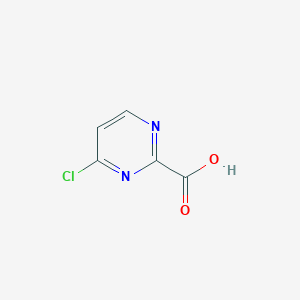
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the CAS Number: 1019584-14-5 . It has a molecular weight of 259.33 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Anti-Diabetic Potential
Research indicates that derivatives of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine show potential as anti-diabetic agents. Synthesis of specific acetamides from this compound demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting possible therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antibacterial and Antifungal Agents
Several studies have explored the antibacterial and antifungal potentials of various derivatives. For instance, compounds synthesized from this chemical showed promising antibacterial and antifungal properties. One particular compound exhibited good antimicrobial potential with low hemolytic activity, indicating its suitability as a therapeutic agent (Abbasi et al., 2020).
Lipoxygenase Inhibition
Derivatives of this compound have been researched for their inhibitory activity against lipoxygenase enzyme, which is significant for treating inflammatory diseases. Some synthesized molecules displayed decent inhibition, suggesting their potential application in managing inflammation-related conditions (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Research into the biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis has shown that certain derivatives can effectively inhibit biofilms. Additionally, these molecules displayed mild cytotoxicity, making them candidates for further exploration in antibacterial applications (Abbasi et al., 2020).
Synthesis of Tricyclic Compounds
A study on the synthesis of tricyclic compounds including derivatives of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine demonstrated significant anti-bacterial and anti-fungal activities. This suggests its utility in the development of new antimicrobial agents (Mittal et al., 2011).
Enzyme Inhibition in Alzheimer's and Diabetes
In the context of Alzheimer's disease and Type-2 Diabetes, certain N-substituted derivatives have shown moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. This indicates their possible application in therapeutic interventions for these diseases (Abbasi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUHLCGCWHQHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)SC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)


![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)


![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)





![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)